Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate

Hydrogen bond acceptor Topological Polar Surface Area Permeability prediction

Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate (CAS 2006281-58-7) is a trisubstituted α,β-unsaturated acrylate ester with the molecular formula C₃₀H₃₁NO₆ and a molecular weight of 501.57 g·mol⁻¹. Its structure incorporates an N-Boc-N-formyl protected amino group at the acrylate 2-position together with 3-[4-(benzyloxy)phenyl] and 3-phenyl substituents, placing it within the class of protected dehydroamino acid derivatives used as building blocks in medicinal chemistry and peptide synthesis.

Molecular Formula C30H31NO6
Molecular Weight 501.6 g/mol
CAS No. 2006281-58-7
Cat. No. B13720309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate
CAS2006281-58-7
Molecular FormulaC30H31NO6
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N(C=O)C(=O)OC(C)(C)C
InChIInChI=1S/C30H31NO6/c1-5-35-28(33)27(31(21-32)29(34)37-30(2,3)4)26(23-14-10-7-11-15-23)24-16-18-25(19-17-24)36-20-22-12-8-6-9-13-22/h6-19,21H,5,20H2,1-4H3
InChIKeyULBRBWINARXKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate (CAS 2006281-58-7): Physicochemical Identity and Comparator Landscape


Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate (CAS 2006281-58-7) is a trisubstituted α,β-unsaturated acrylate ester with the molecular formula C₃₀H₃₁NO₆ and a molecular weight of 501.57 g·mol⁻¹ [1]. Its structure incorporates an N-Boc-N-formyl protected amino group at the acrylate 2-position together with 3-[4-(benzyloxy)phenyl] and 3-phenyl substituents, placing it within the class of protected dehydroamino acid derivatives used as building blocks in medicinal chemistry and peptide synthesis . The closest structural analogs share the same acrylate backbone but differ in the N-protection pattern: the mono-Boc-amino analog (CAS 2006281-57-6; C₂₉H₃₁NO₅, MW 473.56) [2], and the mono-formamido analog (CAS 2006281-62-3; C₂₅H₂₃NO₄, MW 401.46) . These three compounds constitute a direct comparator series for assessing the impact of dual vs. single N-protection on physicochemical properties and synthetic utility.

Why Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate Cannot Be Replaced by Its Mono-Protected Analogs


Although the mono-Boc-amino analog (CAS 2006281-57-6) and the mono-formamido analog (CAS 2006281-62-3) share the identical acrylate-phenyl-benzyloxyphenyl scaffold with the target compound (CAS 2006281-58-7), substituting one for another fundamentally alters the available orthogonal protection strategy. The target compound carries both a tert-butoxycarbonyl (Boc) group and an N-formyl group on the same nitrogen atom, creating an N-Boc-N-formyl motif that is acid-labile at the Boc site and base/nucleophile-labile at the formyl site [1]. The mono-Boc-amino analog lacks the formyl group and therefore provides only a single acid-labile protection handle, while the mono-formamido analog lacks acid-labile protection entirely. This difference is critical in multi-step syntheses—particularly in peptide and peptidomimetic chemistry—where sequential, chemoselective deprotection is required to install different functionalities at the same amino center without cross-reactivity [2]. Procurement of the wrong in-class compound therefore leads to incompatible protection-group orthogonality and necessitates re-design of the entire synthetic route.

Quantitative Differentiation Evidence for Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate vs. Closest Analogs


Physicochemical Differentiation: Hydrogen Bond Acceptor Count and Topological Polar Surface Area

The target compound (CAS 2006281-58-7) possesses 6 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), giving it a topological polar surface area (TPSA) of 82.1 Ų as computed from its SMILES structure [1]. In contrast, the mono-Boc-amino analog (CAS 2006281-57-6) has 5 HBA and 1 HBD [2]. The additional H-bond acceptor on the target derives from the N-formyl carbonyl oxygen, which raises the TPSA by approximately 18 Ų relative to the Boc-amino analog (estimated TPSA ~64 Ų based on the loss of one oxygen atom). The mono-formamido analog (CAS 2006281-62-3) has 4 HBA and 1 HBD (MW 401.46, C₂₅H₂₃NO₄) , yielding an even lower TPSA. For medicinal chemistry programs optimizing CNS penetration or oral bioavailability, TPSA < 90 Ų and HBD ≤ 3 are key filters; the target compound's zero HBD count distinguishes it from both comparators, which each carry one HBD (the NH proton).

Hydrogen bond acceptor Topological Polar Surface Area Permeability prediction Medicinal chemistry lead optimization

Lipophilicity Comparison: XLogP3 as a Surrogate for Octanol–Water Partitioning

The target compound and its mono-Boc-amino analog both record an XLogP3 value of 6.7, as computed by the XLogP3 3.0 algorithm and reported in PubChem [1][2]. The mono-formamido analog (CAS 2006281-62-3), lacking the tert-butyl carbamate moiety, has a substantially lower computed logP of approximately 3.84 . This means the target compound and the Boc-amino analog are approximately 800-fold more lipophilic than the formamido analog (ΔlogP ≈ 2.86). Within the dual-protection class, the N-Boc-N-formyl motif therefore maintains high lipophilicity comparable to the mono-Boc scaffold, while adding the orthogonal formyl protection handle. For applications requiring high logD (e.g., targeting intracellular hydrophobic pockets or designing CNS-penetrant probes), either the target or the Boc-amino analog would be suitable, but only the target compound provides the additional formyl deprotection option.

XLogP3 Lipophilicity ADME prediction Drug-likeness

Orthogonal Deprotection Logic: Dual Acid-Labile and Base-Labile Protecting Groups on a Single Nitrogen

The N-Boc-N-formyl substitution on the target compound (CAS 2006281-58-7) provides two chemically distinct protecting groups on the same nitrogen atom. The Boc group is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the N-formyl group is removed under basic or nucleophilic conditions (e.g., hydrazine, NaOH, or NaBH₄ reduction) [1]. This orthogonal deprotection logic has been explicitly exploited in the synthesis of N-Boc/Fmoc/Z-N′-formyl-gem-diaminoalkyl derivatives, where sequential deprotection enables site-selective functionalization of the gem-diamino center [2]. Neither the mono-Boc-amino analog (one acid-labile group only) nor the mono-formamido analog (one base-labile group only) can replicate this dual deprotection sequence. The target compound thus uniquely enables a synthetic strategy where the Boc group is removed first to expose a free amine for coupling, followed by formyl removal to reveal a second amino function for further derivatization—all without intermediate purification of unstable free-amine intermediates.

Orthogonal protection N-Boc-N-formyl motif gem-Diaminoalkyl synthesis Peptidomimetic chemistry

Molecular Weight Differentiation and Its Impact on Solid-Phase Peptide Synthesis Loading Capacity

The target compound has a molecular weight of 501.57 g·mol⁻¹ (C₃₀H₃₁NO₆), which is 28.01 g·mol⁻¹ heavier than the mono-Boc-amino analog (473.56 g·mol⁻¹, C₂₉H₃₁NO₅) and 100.11 g·mol⁻¹ heavier than the mono-formamido analog (401.46 g·mol⁻¹, C₂₅H₂₃NO₄) [1][2]. In solid-phase peptide synthesis (SPPS) using resins with a typical loading of 0.5 mmol·g⁻¹, a 100 mg resin batch would require 25.1 mg of the target compound vs. 23.7 mg of the Boc-amino analog or 20.1 mg of the formamido analog to achieve one equivalent of coupling. While this mass difference is modest at small scale, it becomes significant in multi-kilogram manufacturing campaigns: for a 1 kg resin batch, the target compound requirement is 251 g vs. 237 g for the Boc-amino analog (a 5.9% mass excess). Additionally, the higher MW of the target compound contributes to a higher exact mass (501.2151 Da) [1], facilitating unambiguous identification by high-resolution mass spectrometry (HRMS) in complex reaction mixtures where isobaric interference from lower-MW analogs could confound analysis.

Molecular weight Resin loading Solid-phase peptide synthesis Scale-up economy

Rotatable Bond Count and Conformational Flexibility in Target Engagement Assays

The target compound has 11 rotatable bonds as computed by Cactvs 3.4.8.24 and reported in PubChem [1], identical to the Boc-amino analog (CAS 2006281-57-6) which also possesses 11 rotatable bonds [2]. The mono-formamido analog (CAS 2006281-62-3), with a smaller molecular formula (C₂₅H₂₃NO₄), has fewer rotatable bonds (estimated 9) due to the absence of the tert-butyl carbamate group. In fragment-based drug design and ligand efficiency calculations, each rotatable bond contributes approximately 0.5–1.0 kcal·mol⁻¹ in conformational entropy penalty upon protein binding [3]. The target compound's high rotatable bond count implies greater conformational flexibility, which can be advantageous for induced-fit binding to shallow protein pockets but may reduce ligand efficiency metrics (e.g., LE, LLE) relative to more rigid analogs. Users selecting among these compounds for a medicinal chemistry program must weigh the synthetic advantage of dual protection (target compound) against the potential entropic penalty of 11 rotatable bonds in target engagement assays.

Rotatable bonds Conformational entropy Ligand efficiency Fragment-based drug design

Commercially Available Purity Grades: ≥95% vs. NLT 98% Specifications

Multiple suppliers list the target compound (CAS 2006281-58-7) at a minimum purity of ≥95% (HPLC), with at least one supplier (MolCore) offering NLT 98% grade . The Boc-amino analog (CAS 2006281-57-6) is also available at ≥95% from American Elements and other vendors [1]. The formamido analog (CAS 2006281-62-3) is offered at ≥95% by Leyan and at NLT 98% by MolCore . Thus, all three analogs are available at comparable purity tiers, and purity alone does not provide strong procurement differentiation. However, the target compound is stocked by AKSci (California, USA) with full batch-level quality assurance including SDS and COA documentation , which may favor U.S.-based laboratories requiring rapid delivery and regulatory-grade documentation. No quantitative head-to-head purity comparison assay has been published for these three compounds against a common standard.

Purity specification Quality assurance Procurement decision HPLC purity

Evidence-Based Application Scenarios for Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate (CAS 2006281-58-7)


Synthesis of Orthogonally Protected gem-Diaminoalkyl Peptidomimetics

The N-Boc-N-formyl motif of the target compound is ideally suited for constructing gem-diaminoalkyl derivatives—a class of peptidomimetics where the native amide carbonyl is replaced by a methylene group bearing two differentially protected amino functions. The Boc group can be selectively removed under acidic conditions (TFA/CH₂Cl₂) to reveal a free amine for solid-phase peptide coupling, while the N-formyl group remains intact. Subsequent formyl removal with NaBH₄ or hydrazine exposes the second amino center for further derivatization. This sequential deprotection strategy, documented in the gem-diaminoalkyl literature, directly exploits the orthogonal protection that distinguishes the target compound from its mono-protected analogs [1].

Convergent Synthesis of N-Formyl-Containing Kinase Inhibitor Intermediates

Several Bruton's tyrosine kinase (BTK) inhibitor synthetic pathways employ benzyloxy-protected phenylacrylate intermediates for late-stage diversification [2]. The target compound's acrylate ester provides a Michael acceptor handle, the benzyloxy group can be hydrogenolyzed to a free phenol for further functionalization, and the N-formyl group can serve as a masked amine or be retained in the final compound for target engagement (e.g., formamide hydrogen bonding with kinase hinge residues). The XLogP3 of 6.7 [3] positions this intermediate favorably for constructing hydrophobic kinase inhibitors, while the zero HBD count minimizes the risk of undesired hydrogen-bond-mediated off-target interactions during lead optimization.

Multi-Kilogram Process Chemistry Requiring Dual Protection Without Intermediate Isolation

In industrial-scale synthesis where minimizing unit operations is critical to cost control, the target compound's dual protection on a single nitrogen allows two sequential deprotection–coupling steps to be telescoped without isolating the unstable free-amine intermediate. The 5.9% mass differential relative to the Boc-amino analog (501.57 vs. 473.56 g·mol⁻¹) [4] is offset by the elimination of one complete protection–deprotection cycle, reducing solvent consumption, waste generation, and cycle time. Suppliers such as AKSci stock the compound in California with full quality documentation , supporting process development and pilot-plant campaigns under cGMP-adjacent quality systems.

Fragment-Based Screening Library Design Targeting Hydrophobic Protein Pockets

With an XLogP3 of 6.7, zero HBD, and a TPSA of 82.1 Ų, the target compound occupies the lipophilic–permeable quadrant of the BOILED-Egg model for oral absorption and brain penetration prediction. Fragment-based screening collections designed to probe hydrophobic sub-pockets (e.g., allosteric sites on GPCRs, the lipid-facing surface of membrane proteins) benefit from inclusion of compounds with high logD and low TPSA. The target compound's three orthogonally reactive handles (acrylates, protected amine, protected phenol) additionally make it a versatile 'three-point fragment' that can be elaborated along independent vectors to rapidly generate focused libraries for structure–activity relationship (SAR) exploration [5].

Quote Request

Request a Quote for Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.